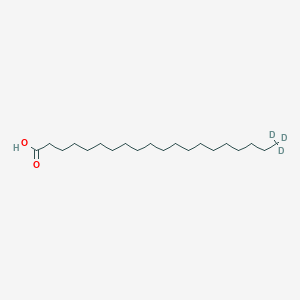

Arachidic acid-d3

Description

Propriétés

IUPAC Name |

20,20,20-trideuterioicosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOBVWXKNCXXDE-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Isotopic Purity of Arachidic Acid-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the isotopic purity of Arachidic acid-d3, a crucial internal standard in quantitative mass spectrometry-based lipid analysis. Understanding the precise isotopic composition of this deuterated fatty acid is paramount for ensuring the accuracy and reliability of experimental results in fields ranging from metabolic research to drug development.

Isotopic Purity of this compound

This compound (eicosanoic-20,20,20-d3 acid) is a saturated fatty acid where the three hydrogen atoms of the terminal methyl group have been replaced by deuterium atoms. This isotopic labeling allows it to be distinguished from its endogenous, non-labeled counterpart, arachidic acid, by mass spectrometry.

Data Presentation: Quantitative Analysis of Isotopic Purity

The isotopic purity of commercially available this compound is typically reported as the percentage of all deuterated forms. While the exact isotopic distribution can vary between batches and suppliers, a representative specification is provided in the table below. This data is derived from product information provided by major chemical suppliers.[1]

| Isotopic Species | Description | Representative Abundance |

| d3 | C20H37D3 O2 | The most abundant and desired species. |

| d2 | C20H38D2 O2 | A minor component with two deuterium atoms. |

| d1 | C20H39D O2 | A minor component with one deuterium atom. |

| d0 | C20H40O2 | The non-deuterated (natural) arachidic acid. |

| Total Deuterated Forms (d1-d3) | ≥99% [1] | |

| Chemical Purity | ≥98% |

Note: The abundance of d0 is typically very low in high-quality standards. The "≥99% deuterated forms" specification indicates that the sum of the abundances of the d1, d2, and d3 species is at least 99%.[1]

Experimental Protocols for Determining Isotopic Purity

The determination of the isotopic purity and the distribution of isotopic species of this compound is primarily accomplished using high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

Protocol 1: High-Resolution Mass Spectrometry (HR-MS)

Objective: To determine the relative abundance of each isotopic species (d0, d1, d2, d3) of this compound.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Infusion and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC). Electrospray ionization (ESI) in negative ion mode is commonly used to generate the [M-H]⁻ ion of arachidic acid.

-

Mass Analysis: The sample is analyzed using a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR). The high resolving power of these instruments is crucial to separate the isotopic peaks, which are very close in mass-to-charge ratio (m/z).

-

Data Acquisition: A full scan mass spectrum is acquired over the expected m/z range for the [M-H]⁻ ions of d0, d1, d2, and d3 arachidic acid.

-

Data Analysis:

-

The theoretical m/z values for the [M-H]⁻ ions of each isotopic species are calculated.

-

The acquired mass spectrum is examined for the presence of these ions.

-

The peak area or intensity for each isotopic peak is integrated.

-

The relative abundance of each isotopologue is calculated as a percentage of the total integrated area of all isotopic peaks.

-

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the position of deuterium labeling and assess the overall isotopic enrichment.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4).

-

¹H-NMR Spectroscopy:

-

A proton NMR spectrum is acquired.

-

The absence or significant reduction of the signal corresponding to the terminal methyl protons confirms successful deuteration at the C-20 position.

-

Integration of the residual proton signal at this position, relative to other non-deuterated positions in the molecule, can provide a measure of isotopic enrichment.

-

-

²H-NMR Spectroscopy:

-

A deuterium NMR spectrum is acquired.

-

The presence of a signal at the chemical shift corresponding to the terminal methyl group confirms the location of the deuterium labels.

-

Visualization of a Relevant Biological Pathway

Arachidic acid, as a long-chain saturated fatty acid, is metabolized in the body through the beta-oxidation pathway to generate energy. The following diagram illustrates the key steps in the mitochondrial beta-oxidation of Arachidic acid.

Caption: Mitochondrial beta-oxidation of Arachidic acid.

Experimental Workflow for Isotopic Purity Determination

The logical flow for assessing the isotopic purity of this compound involves a combination of chromatographic separation and mass spectrometric analysis.

Caption: Workflow for isotopic purity analysis.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Synthesis and Preparation of Deuterated Arachidic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the synthesis and preparation of deuterated arachidic acid. Deuterated fatty acids are invaluable tools in metabolic research, drug development, and diagnostics, primarily utilized as internal standards for mass spectrometry and as tracers to elucidate metabolic pathways. This document outlines common synthetic routes, detailed experimental protocols, and the biological context for the application of these labeled compounds.

Introduction to Deuterated Arachidic Acid

Arachidic acid (icosanoic acid) is a saturated fatty acid with a 20-carbon backbone. Its deuterated analogues, where one or more hydrogen atoms are replaced by deuterium, are critical for a variety of research applications. The increased mass of deuterium allows for the differentiation of labeled from unlabeled molecules in mass spectrometry, while the stronger carbon-deuterium bond can introduce a kinetic isotope effect, providing insights into enzymatic reaction mechanisms.

Synthetic Strategies for Deuterated Arachidic Acid

The synthesis of deuterated arachidic acid can be broadly approached through two main strategies:

-

Direct Deuteration of Arachidic Acid or its Precursors: This involves the exchange of hydrogen for deuterium atoms on the arachidic acid molecule or a suitable precursor.

-

Synthesis from Deuterated Building Blocks: This method involves constructing the arachidic acid molecule from smaller, pre-deuterated starting materials.

A common and straightforward method to obtain deuterated arachidic acid is through the catalytic hydrogenation of its unsaturated counterpart, arachidonic acid, using deuterium gas.[1][2] Alternatively, direct H-D exchange reactions on saturated fatty acids can be employed.[3][4]

Catalytic Deuteration of Arachidonic Acid

One of the most common methods for preparing perdeuterated (fully deuterated) arachidic acid is the catalytic hydrogenation of arachidonic acid using deuterium gas (D₂) in the presence of a metal catalyst.

Experimental Protocol: Perdeuteration of Arachidonic Acid

Materials:

-

Arachidonic acid

-

Palladium on charcoal (Pd/C) catalyst (10%)

-

Deuterium gas (D₂)

-

Ethyl acetate (or other suitable solvent)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Dissolve arachidonic acid in ethyl acetate in a reaction vessel suitable for hydrogenation.

-

Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., argon or nitrogen).

-

Evacuate the reaction vessel and backfill with deuterium gas. Repeat this process 2-3 times to ensure an atmosphere of pure deuterium.

-

Stir the reaction mixture vigorously at room temperature under a positive pressure of deuterium gas (typically 1-3 atm) until the reaction is complete. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully vent the excess deuterium gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with additional ethyl acetate to ensure complete recovery of the product.

-

Remove the solvent from the filtrate using a rotary evaporator to yield the deuterated arachidic acid.

-

The product can be further purified by recrystallization or chromatography if necessary.

H-D Exchange on Saturated Fatty Acids

An alternative approach involves the direct exchange of hydrogens for deuterium atoms on a saturated fatty acid. This can be achieved using a catalyst in the presence of a deuterium source like deuterium oxide (D₂O).

Experimental Protocol: Platinum-Catalyzed H-D Exchange

Materials:

-

Arachidic acid

-

Platinum on carbon (Pt/C) catalyst

-

Deuterium oxide (D₂O)

-

Isopropyl alcohol (as a co-solvent)

-

High-pressure reaction vessel (autoclave)

Procedure:

-

Place arachidic acid, Pt/C catalyst, deuterium oxide, and isopropyl alcohol in a high-pressure reaction vessel.

-

Seal the vessel and heat to a temperature of approximately 120°C.[4]

-

Maintain the reaction at this temperature with stirring for a specified period to achieve the desired level of deuteration.

-

After cooling, the reaction mixture is worked up by extracting the deuterated fatty acid with an organic solvent.

-

The organic layer is then dried and the solvent removed to yield the product.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the synthesis of deuterated fatty acids. The exact values can vary depending on the specific reaction conditions and the purity of the starting materials.

| Synthesis Method | Starting Material | Deuterium Source | Typical Yield (%) | Isotopic Purity (% D) | Analytical Technique | Reference |

| Catalytic Hydrogenation | Arachidonic Acid | D₂ gas | >90 | >98 | GC-MS, NMR | [1][2] |

| H-D Exchange | Arachidic Acid | D₂O | 80-95 | 90-98 | Mass Spectrometry | [4] |

| Multi-step Organic Synthesis | Deuterated Precursors | Various | 50-70 (overall) | >99 (site-specific) | NMR, Mass Spectrometry | [5][6] |

Visualization of Synthetic Workflow and Biological Application

The following diagrams illustrate the general workflow for the synthesis of deuterated arachidic acid and its application in studying metabolic pathways.

Caption: General workflow for the synthesis of deuterated arachidic acid.

Deuterated arachidic acid is often used to trace the metabolic fate of fatty acids. For instance, it can be used to study its elongation and desaturation into other fatty acids, or its incorporation into complex lipids.

Caption: Tracing the metabolic fate of deuterated arachidic acid.

Conclusion

The synthesis of deuterated arachidic acid is a critical process for advancing our understanding of lipid metabolism and for the development of new diagnostic and therapeutic tools. The methods described in this guide, particularly catalytic deuteration and H-D exchange, provide robust and efficient routes to obtaining high-purity deuterated arachidic acid. The choice of method will depend on the desired level and specificity of deuteration, as well as the available starting materials and equipment. The use of these labeled compounds in metabolic studies continues to be a powerful approach for elucidating complex biological pathways.

References

- 1. Arachidic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Arachidic acid - Wikipedia [en.wikipedia.org]

- 3. oipub.com [oipub.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of site-specifically deuterated arachidonic acid derivatives containing a remote tritium radiolabel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. experts.illinois.edu [experts.illinois.edu]

A Technical Guide to the Natural Abundance of Arachidic Acid Isotopes for Researchers and Drug Development Professionals

Introduction

Arachidic acid, a 20-carbon saturated fatty acid (C₂₀H₄₀O₂), is a minor constituent of various vegetable fats and oils.[1] Understanding the natural isotopic abundance of its constituent elements—carbon, hydrogen, and oxygen—is crucial for a variety of research applications, including metabolic tracing, food web analysis, and the development of isotopically labeled internal standards for mass spectrometry. This technical guide provides an in-depth overview of the natural abundance of arachidic acid isotopes, detailed experimental protocols for their determination, and the logic of their application in scientific research.

Natural Isotopic Abundance of Arachidic Acid's Constituent Elements

The isotopic composition of arachidic acid is determined by the natural abundance of the stable isotopes of its elemental components: carbon, hydrogen, and oxygen. While the precise isotopic ratio of a specific arachidic acid sample can vary slightly depending on its biosynthetic origin, the globally accepted average natural abundances provide a fundamental baseline.

Table 1: Natural Abundance of Stable Isotopes in Arachidic Acid

| Element | Isotope | Molar Mass ( g/mol ) | Natural Abundance (%) |

| Carbon | ¹²C | 12.000000 | ~98.93 |

| ¹³C | 13.003355 | ~1.07 | |

| Hydrogen | ¹H (Protium) | 1.007825 | ~99.9844 |

| ²H (Deuterium, D) | 2.014102 | ~0.0156[2] | |

| Oxygen | ¹⁶O | 15.994915 | 99.757 |

| ¹⁷O | 16.999131 | 0.038 | |

| ¹⁸O | 17.999160 | 0.205 |

Note: These are average natural abundances and can vary in biological samples.

The notation δ¹³C is often used to express the variation in the ¹³C/¹²C ratio of a sample relative to a standard (Vienna Pee Dee Belemnite).[3][4] Similarly, δ²H or δD is used for deuterium relative to a standard (Vienna Standard Mean Ocean Water).[3] These delta values are critical in compound-specific isotope analysis.

Experimental Protocols for Isotope Ratio Determination

The determination of the natural abundance of isotopes in specific fatty acids like arachidic acid is primarily achieved through Compound-Specific Isotope Analysis (CSIA). The most common technique is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).

Overall Experimental Workflow

The general workflow for determining the isotopic composition of fatty acids from a biological sample involves several key steps: lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and finally, analysis by GC-C-IRMS.

Caption: A generalized workflow for the analysis of stable isotopes in fatty acids.

Detailed Methodologies

2.2.1. Lipid Extraction and Transmethylation [5]

-

Sample Preparation : Samples (e.g., tissues, cells) are lyophilized and homogenized.

-

Lipid Extraction : Lipids are extracted using a solvent mixture, typically chloroform:methanol (2:1, v/v), following methods like Folch or Bligh and Dyer.

-

Transmethylation to FAMEs : The extracted lipids are transmethylated to form fatty acid methyl esters (FAMEs). This is a crucial step as FAMEs are more volatile and suitable for gas chromatography. A common method involves using methanolic HCl or BF₃-methanol.

-

Purification : The resulting FAMEs are purified, often using solid-phase extraction (SPE) to separate them from other lipid classes.

2.2.2. GC-C-IRMS Analysis for δ¹³C and δ²H [3][6]

-

Injection : A small volume of the FAMEs reconstituted in a suitable solvent (e.g., hexane) is injected into the gas chromatograph.

-

Chromatographic Separation : The FAMEs are separated based on their boiling points and polarity on a capillary column (e.g., Supelcowax 10).

-

Combustion/Thermal Conversion :

-

For δ¹³C analysis , the separated FAMEs are combusted at a high temperature (e.g., 1000°C) in a furnace to produce CO₂ gas.

-

For δ²H analysis , the FAMEs undergo thermal conversion (pyrolysis) at a very high temperature (e.g., 1400°C) to produce H₂ gas.

-

-

Isotope Ratio Mass Spectrometry : The resulting gas (CO₂ or H₂) is introduced into the ion source of the IRMS. The different isotopologues (e.g., ¹²CO₂ and ¹³CO₂) are separated by a magnetic field based on their mass-to-charge ratio, and their relative abundances are measured by detectors.

-

Calibration and Data Processing : The measured isotope ratios are compared to those of calibrated reference gases, and the final δ values are calculated.

Application: Stable Isotope Labeling

While this guide focuses on natural abundance, it is important for researchers to understand the related technique of stable isotope labeling. In these experiments, molecules like arachidic acid are synthesized with a high enrichment of a specific isotope (e.g., deuterium) and used as tracers or internal standards.[7]

Principle of Stable Isotope Dilution Analysis

Deuterated arachidic acid (e.g., arachidic acid-d4) can be used as an internal standard for the accurate quantification of endogenous arachidic acid in a sample.[7] The deuterated standard is chemically identical to the natural compound but has a different mass, allowing it to be distinguished by a mass spectrometer.

Caption: Workflow for quantification using a stable isotope-labeled internal standard.

Signaling Pathways

Arachidic acid (C20:0) is a saturated fatty acid and is not a direct precursor to the major signaling eicosanoids in the way that arachidonic acid (C20:4) is. Arachidonic acid is metabolized by cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes to produce prostaglandins, leukotrienes, and other signaling molecules.[8][9][10][11] While arachidic acid itself is not a primary signaling molecule, its metabolism and incorporation into cellular lipids can be traced using the isotopic analysis techniques described above.

Conclusion

The natural isotopic abundance of arachidic acid's constituent elements provides a powerful tool for researchers. By employing techniques such as GC-C-IRMS, scientists can perform compound-specific isotope analysis to trace the origins and metabolic fate of this fatty acid. Furthermore, the principles of isotope analysis underpin the use of deuterated arachidic acid as an essential internal standard for accurate quantification in lipidomics and drug development. A thorough understanding of these concepts and methodologies is vital for professionals in these fields.

References

- 1. Arachidic acid - Wikipedia [en.wikipedia.org]

- 2. Deuterium - Wikipedia [en.wikipedia.org]

- 3. Analysis of Stable Isotope Enrichment of Fatty Acids by Gas Chromatography–Isotope Ratio Mass Spectrometry [bio-protocol.org]

- 4. Ratios of Carbon Isotopes in Microbial Lipids as an Indicator of Substrate Usage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stable isotopes of fatty acids: current and future perspectives for advancing trophic ecology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Metabolism and Detection of Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]

- 11. ahajournals.org [ahajournals.org]

The Enigmatic Role of Arachidic Acid in the Architecture and Function of Cellular Membranes

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Arachidic acid (20:0), a 20-carbon very long-chain saturated fatty acid (VLC-SFA), is a minor yet significant component of cellular membranes, contributing to their structural integrity and biophysical properties. While less abundant than its shorter-chain or unsaturated counterparts, its presence, particularly within complex lipids such as sphingolipids, has profound implications for membrane order, stiffness, and the formation of specialized microdomains. This technical guide provides an in-depth exploration of the biological role of arachidic acid in cellular membranes, consolidating current knowledge on its incorporation, biophysical effects, and metabolic pathways. We present quantitative data on its abundance, detail experimental protocols for its analysis, and visualize its metabolic pathways to support researchers, scientists, and drug development professionals in understanding the nuanced contributions of this unique fatty acid to cellular function.

Introduction

Cellular membranes are dynamic, heterogeneous structures composed of a diverse array of lipids and proteins that work in concert to regulate cellular processes. The fatty acid composition of membrane lipids is a critical determinant of membrane properties, including fluidity, thickness, and lateral organization. Among the myriad of fatty acids, very long-chain saturated fatty acids (VLC-SFAs), defined as those with 22 or more carbon atoms, and their immediate precursor, arachidic acid (20:0), play a unique structural role. Due to their extended, linear hydrocarbon chains, these fatty acids promote a state of high order and tight packing within the lipid bilayer. This guide focuses on the specific contributions of arachidic acid to the biophysical landscape of cellular membranes.

Incorporation and Distribution of Arachidic Acid in Cellular Membranes

Arachidic acid is primarily found esterified in phospholipids and as the N-acyl chain in sphingolipids, such as ceramides and sphingomyelin. Its distribution is tissue-specific and varies between different cellular membranes, reflecting the specialized functions of organelles.

Phospholipid Integration

Arachidic acid can be incorporated into the sn-1 position of glycerophospholipids, such as phosphatidylethanolamine (PE) and phosphatidylcholine (PC). While present in smaller quantities compared to palmitic (16:0) and stearic (18:0) acids, its inclusion has significant effects on the local membrane environment.

Sphingolipid Acylation

A key destination for arachidic acid is in the N-acyl chain of sphingolipids. The presence of arachidic acid in ceramides and sphingomyelin is particularly relevant in tissues requiring highly ordered and stable membranes, such as the myelin sheath of neurons.

Table 1: Quantitative Abundance of Arachidic Acid in Various Cellular Membranes

| Membrane Type/Cell Line | Lipid Class | Arachidic Acid (20:0) Abundance (% of Total Fatty Acids) | Reference |

| Human Erythrocyte Membrane | Phosphatidylethanolamine | ~0.2% | [1] |

| Human Erythrocyte Membrane | Phosphatidylcholine | ~0.1% | [1] |

| Bovine Brain Myelin | Total Lipids | Trace amounts | [2] |

| Rat Liver Mitochondria | Total Fatty Acids | Not typically reported as a major component | [2] |

Note: Quantitative data for arachidic acid is often scarce and can vary significantly based on species, diet, and analytical methods. The values presented are indicative and compiled from available literature.

Biophysical Effects of Arachidic Acid on Membrane Properties

The long, saturated acyl chain of arachidic acid imparts distinct biophysical characteristics to the lipid bilayers it inhabits.

Membrane Order and Fluidity

The straight, flexible nature of the 20-carbon chain of arachidic acid allows for strong van der Waals interactions with neighboring acyl chains. This enhanced intermolecular interaction leads to a more ordered, gel-like state in the membrane, thereby decreasing overall membrane fluidity. Studies using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can quantify this ordering effect through the determination of the deuterium order parameter (SCD).

Membrane Thickness

The incorporation of arachidic acid and other VLC-SFAs can lead to an increase in the thickness of the lipid bilayer. This is a direct consequence of the extended length of the acyl chains, which can be measured using techniques like Atomic Force Microscopy (AFM) and small-angle X-ray scattering (SAXS).

Phase Behavior and Domain Formation

Differential Scanning Calorimetry (DSC) studies on model membranes have shown that saturated fatty acids like arachidic acid preferentially partition into solid-like, ordered domains. This property suggests a potential role for arachidic acid in the formation and stabilization of lipid rafts, which are specialized membrane microdomains enriched in sphingolipids and cholesterol. These domains are crucial for signal transduction and protein trafficking.

Table 2: Biophysical Effects of Arachidic Acid on Model Membranes

| Experimental Technique | Model System | Parameter Measured | Observed Effect of Arachidic Acid | Reference |

| Differential Scanning Calorimetry (DSC) | DMPC/DSPC Liposomes | Phase Transition Temperature (Tm) | Partitioning into solid-like domains | [3] |

| Atomic Force Microscopy (AFM) | Supported Lipid Bilayers | Bilayer Thickness | Expected to increase bilayer thickness | [1][4] |

| 2H-NMR Spectroscopy | Phospholipid Bilayers | Deuterium Order Parameter (SCD) | Expected to increase order (higher SCD) | [5] |

Metabolism of Arachidic Acid

Arachidic acid metabolism involves both anabolic and catabolic pathways that regulate its cellular levels.

Biosynthesis: Fatty Acid Elongation

Arachidic acid is synthesized in the endoplasmic reticulum through the fatty acid elongation pathway. The primary precursor is stearoyl-CoA (18:0-CoA), which is elongated by the addition of a two-carbon unit from malonyl-CoA. This rate-limiting condensation step is catalyzed by members of the Elongation of Very Long-chain fatty acids (ELOVL) family of enzymes, particularly ELOVL1 and ELOVL7.

Degradation: Peroxisomal β-Oxidation

Due to their long chain length, arachidic acid and other VLC-SFAs are primarily degraded in peroxisomes via β-oxidation. This process shortens the fatty acid chain in a stepwise manner, producing acetyl-CoA and a shorter-chain acyl-CoA, which can then be further metabolized in the mitochondria.

Role in Cellular Signaling

Unlike its polyunsaturated counterpart, arachidonic acid (20:4n-6), which is a precursor to a vast array of signaling molecules (eicosanoids), arachidic acid is not known to have a direct role in cell signaling. Its fully saturated nature makes it a poor substrate for the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes that initiate eicosanoid synthesis. Therefore, the primary role of arachidic acid in cellular membranes is considered to be structural rather than as a signaling molecule.

Experimental Protocols

Analysis of Membrane Fatty Acid Composition by GC-MS

This protocol outlines the general steps for the quantitative analysis of arachidic acid in cellular membranes.

References

- 1. Mitochondrial and peroxisomal oxidation of arachidonic and eicosapentaenoic acid studied in isolated liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatty acid composition of erythrocyte membrane lipids in healthy subjects from birth to young adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of Arachidonic Acid and Its Metabolites in the Biological and Clinical Manifestations of Idiopathic Nephrotic Syndrome [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Arachidonic acid - Essential fatty acid with key roles in inflammation and cell signaling - biocrates life sciences gmbh [biocrates.com]

Commercial Suppliers and Technical Guide for Arachidic acid-d3

For researchers, scientists, and professionals in drug development, the precise quantification of fatty acids is crucial. Arachidic acid-d3, a deuterated form of arachidic acid, serves as an invaluable internal standard in mass spectrometry-based analyses, ensuring accuracy and reproducibility. This technical guide provides an in-depth overview of commercial suppliers of this compound, alongside detailed experimental protocols for its application.

Commercial Availability of this compound

Several reputable suppliers offer this compound for research purposes. The following table summarizes the key product specifications from prominent vendors to facilitate easy comparison.

| Supplier | Product Name | Catalog Number (Example) | CAS Number | Molecular Formula | Purity/Isotopic Enrichment | Available Sizes |

| Cayman Chemical | This compound | 27874 | 202480-70-4 | C₂₀H₃₇D₃O₂ | ≥99% deuterated forms (d₁-d₃)[1][2] | 5 mg, 10 mg, 25 mg, 50 mg[3][4][5] |

| Cambridge Bioscience | This compound | CAY27874-10 mg | 202480-70-4 | C₂₀H₃₇D₃O₂ | ≥99% deuterated forms (d₁-d₃) | 10 mg, 25 mg, 50 mg |

| Sigma-Aldrich | Eicosanoic acid-20,20,20-d3 | - | - | - | 99 atom % D, 98% (CP) | - |

| Chemsrc | eicosanoic-20,20,20-d3 acid | - | 202480-70-4 | C₂₀H₃₇D₃O₂ | 98.0% | Varies by supplier |

The Role of this compound in Quantitative Analysis

This compound is primarily utilized as an internal standard for the quantification of its non-deuterated counterpart, arachidic acid, by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The principle of this method, known as stable isotope dilution, relies on the addition of a known amount of the deuterated standard to a sample at the beginning of the preparation process. Since the deuterated standard is chemically identical to the endogenous analyte, it experiences the same variations during sample extraction, derivatization, and analysis. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, and the ratio of their signals is used to accurately calculate the concentration of the endogenous arachidic acid, thereby correcting for any sample loss or analytical variability.

Experimental Protocols

The following are detailed methodologies for the quantification of fatty acids using a deuterated internal standard like this compound. These protocols are generalized and may require optimization based on the specific sample matrix and instrumentation.

I. General Workflow for Fatty Acid Quantification

The overall process for quantifying fatty acids in biological samples typically involves several key stages: the addition of the deuterated internal standard, lipid extraction, derivatization (primarily for GC-MS), and subsequent analysis by mass spectrometry.

Workflow for fatty acid quantification using a deuterated internal standard.

II. Detailed Protocol for Fatty Acid Analysis by GC-MS

This protocol is adapted for the analysis of total fatty acids in a biological matrix.

Materials and Reagents:

-

Biological sample (e.g., plasma, tissue homogenate)

-

This compound internal standard solution (of known concentration)

-

Chloroform:Methanol (2:1, v/v)

-

0.9% NaCl solution

-

Methanolic HCl (e.g., 3N) or BF₃-Methanol

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

Sample Preparation and Internal Standard Spiking:

-

To a known volume or weight of the biological sample, add a precise amount of the this compound internal standard solution.

-

-

Lipid Extraction (Folch Method):

-

Add 20 volumes of chloroform:methanol (2:1, v/v) to the sample.

-

Vortex thoroughly for 2 minutes to ensure complete mixing and lipid extraction.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Vortex again and centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.

-

Carefully collect the lower organic phase, which contains the lipids.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen.

-

Add methanolic HCl or BF₃-methanol to the dried lipid residue.

-

Heat the mixture at 100°C for 30-60 minutes to convert the fatty acids to their methyl esters.

-

Cool the reaction mixture to room temperature.

-

Add water and hexane to the tube, vortex, and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

-

GC-MS Analysis:

-

Inject an aliquot of the hexane extract into the GC-MS system.

-

The GC will separate the FAMEs based on their volatility and polarity.

-

The mass spectrometer will detect the ions corresponding to arachidic acid methyl ester and this compound methyl ester.

-

-

Data Analysis:

-

Integrate the peak areas for the selected ions of both the endogenous arachidic acid and the deuterated internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Determine the concentration of arachidic acid in the original sample by comparing this ratio to a standard curve prepared with known concentrations of non-deuterated arachidic acid and a fixed concentration of the internal standard.

-

III. Detailed Protocol for Free Fatty Acid Analysis by LC-MS/MS

This protocol is suitable for the analysis of free (non-esterified) fatty acids.

Materials and Reagents:

-

Biological sample

-

This compound internal standard solution

-

Acetonitrile

-

Isopropanol

-

Formic acid

-

LC-MS grade water

Procedure:

-

Sample Preparation and Internal Standard Spiking:

-

Add a precise amount of the this compound internal standard solution to the sample.

-

For protein-rich samples like plasma, perform a protein precipitation step by adding 3-4 volumes of cold acetonitrile. Vortex and centrifuge to pellet the proteins.

-

-

Extraction:

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent, typically the initial mobile phase of the LC method.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

A reverse-phase column (e.g., C18) is commonly used for the separation of fatty acids.

-

The mobile phase typically consists of a gradient of water and an organic solvent mixture (e.g., acetonitrile/isopropanol), both containing a small amount of an acid like formic acid to improve ionization.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for both arachidic acid and this compound.

-

-

Data Analysis:

-

As with the GC-MS method, calculate the peak area ratio of the analyte to the internal standard.

-

Quantify the concentration of arachidic acid using a standard curve.

-

Signaling Pathway Involving Arachidic Acid Precursors

While arachidic acid itself is a saturated fatty acid and not a direct precursor to the major signaling eicosanoids, it is part of the overall fatty acid pool that can be elongated and desaturated to form polyunsaturated fatty acids like arachidonic acid, a key precursor to prostaglandins, thromboxanes, and leukotrienes.

Simplified metabolic context of arachidic acid.

This guide provides a comprehensive starting point for researchers utilizing this compound in their quantitative studies. Adherence to these principles and methodologies will contribute to the generation of high-quality, reliable data in the fields of drug development and biomedical research.

References

A Technical Guide to Arachidic Acid-d3: An Internal Standard for Quantitative Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Arachidic acid-d3, a deuterated form of the saturated fatty acid, arachidic acid. Primarily utilized as an internal standard in mass spectrometry-based quantitative analysis, this compound is a critical tool for researchers in lipidomics, metabolomics, and drug development. This document outlines its core properties, provides a detailed experimental protocol for its use, and illustrates the analytical workflow.

Core Properties of this compound

This compound, also known as icosanoic acid-d3, is a stable isotope-labeled compound essential for accurate quantification of its unlabeled counterpart, arachidic acid, in various biological matrices. The deuterium labeling provides a distinct mass-to-charge ratio (m/z) from the endogenous analyte, allowing for precise measurement by correcting for sample loss during preparation and variations in instrument response.

Quantitative Data Summary

| Property | Value | References |

| CAS Number | 202480-70-4 | |

| Molecular Formula | C20H37D3O2 | |

| Molecular Weight | ~315.6 g/mol | |

| Synonyms | Icosanoic acid-d3, Arachic Acid-d3, Arachidate-d3, Eicosanoate-d3, FA 20:0-d3 | |

| Appearance | Solid, white to off-white | |

| Purity | Typically ≥99% deuterated forms (d1-d3) |

Experimental Protocols

The use of this compound as an internal standard is a common practice in both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) based lipidomics. Below is a detailed methodology for the quantification of fatty acids in biological samples, such as plasma, using GC-MS, adapted from established protocols.[1]

Protocol: Quantification of Free Fatty Acids in Plasma by GC-MS

1. Materials and Reagents:

-

Biological plasma samples

-

Internal Standard Solution: A mixture of deuterated fatty acids, including this compound, in ethanol (e.g., 25 ng/µL of each standard).[1]

-

Methanol (HPLC grade)

-

Hydrochloric acid (HCl)

-

Iso-octane

-

Pentafluorobenzyl (PFB) bromide (derivatizing agent)

-

Diisopropylethylamine (DIPEA)

-

Acetonitrile

-

Deionized water

-

Glass tubes (16x125 mm and 10x75 mm)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator or speedvac

-

GC-MS system with a suitable capillary column (e.g., DB-5)

2. Sample Preparation and Lipid Extraction:

-

To a 16x125 mm glass tube, add 200 µL of blood plasma and 300 µL of dPBS (dulbecco's Phosphate-Buffered Saline).[1]

-

Add 100 µL of the internal standard solution containing this compound.[1]

-

Add one volume of methanol and acidify with HCl to a final concentration of 25 mM.[1]

-

Add 1 mL of iso-octane to the tube, vortex vigorously, and centrifuge at 3000 x g for 1 minute to separate the layers.[1]

-

Carefully transfer the upper organic layer (iso-octane) to a clean 10x75 mm glass tube.[1]

-

Repeat the extraction (step 4 and 5) with another 1 mL of iso-octane and combine the organic layers.[1]

3. Derivatization:

-

Dry the combined iso-octane extracts under a gentle stream of nitrogen or using a speedvac.[1]

-

To the dried residue, add 25 µL of 1% PFB bromide in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.[1]

-

Incubate at room temperature for 20 minutes to allow for the derivatization of fatty acids to their PFB esters.[1]

-

After incubation, dry the samples again under vacuum.[1]

4. GC-MS Analysis:

-

Reconstitute the derivatized sample in 50 µL of iso-octane.[1]

-

Inject 1 µL of the sample into the GC-MS system.[1]

-

The GC oven temperature program and mass spectrometer parameters should be optimized for the separation and detection of fatty acid PFB esters. The mass spectrometer is typically operated in negative chemical ionization (NCI) mode for high sensitivity.[2]

5. Data Analysis and Quantification:

-

A standard curve is generated by analyzing known concentrations of unlabeled fatty acid standards with the same amount of the internal standard mixture.[1]

-

The ratio of the peak area of the unlabeled arachidic acid to the peak area of this compound is calculated for both the standards and the samples.[1]

-

The concentration of arachidic acid in the plasma samples is then determined by interpolating the peak area ratios from the standard curve.[1]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the quantification of fatty acids using this compound as an internal standard and a simplified representation of a relevant signaling pathway where the unlabeled counterpart, arachidonic acid, is a key precursor.

References

Stability and Storage of Arachidic Acid-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Arachidic acid-d3. Understanding these parameters is critical for ensuring the integrity and accuracy of experimental results in research, development, and quality control settings.

Introduction to this compound

This compound, also known as icosanoic acid-d3, is a stable isotope-labeled saturated fatty acid. The deuterium labeling at the terminal methyl group makes it a valuable internal standard for mass spectrometry-based quantification of its unlabeled counterpart, arachidic acid.[1] Its chemical and physical properties are nearly identical to the endogenous form, allowing it to be used as a tracer to study fatty acid metabolism and flux.[2]

Recommended Storage Conditions and Stability

The stability of this compound is influenced by its formulation (solid or solution) and the storage environment. While saturated fatty acids are generally more stable than their unsaturated counterparts, proper storage is crucial to prevent degradation over time.

Based on supplier recommendations and general chemical principles, the following storage conditions are advised:

| Formulation | Storage Temperature | Duration | Additional Precautions |

| Solid (Neat) | Room Temperature | Not specified, but long-term stability is expected. | Store away from light and moisture.[3] |

| Solid (Neat) | -20°C | ≥ 4 years[1] | N/A |

| Stock Solution in Organic Solvent | -20°C | 1 month[4] | Purge with an inert gas like argon or nitrogen to displace oxygen.[5] |

| Stock Solution in Organic Solvent | -80°C | 6 months[4] | Purge with an inert gas like argon or nitrogen to displace oxygen. |

Note: For solutions of fatty acids, especially for long-term storage, it is best practice to use an inert atmosphere to minimize the risk of oxidation, even for saturated species.[5] Aqueous solutions of fatty acids are generally not recommended for storage and should be prepared fresh.[5]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the literature, potential routes of degradation can be inferred from the general chemistry of fatty acids.

-

Oxidation: Although Arachidic acid is saturated and therefore less susceptible to oxidation than unsaturated fatty acids, slow oxidation can still occur over extended periods, particularly if exposed to light, elevated temperatures, or trace metal catalysts. This process could theoretically lead to the formation of hydroperoxides and subsequent cleavage products.

-

Microbial Degradation: In the presence of moisture and microbial contamination, fatty acids can be metabolized by microorganisms. This is typically not a concern for pure solids or solutions in anhydrous organic solvents stored under appropriate conditions.

The workflow for ensuring the stability of this compound is outlined below:

Caption: Workflow for maintaining the stability of this compound.

The logical relationship between storage conditions and the stability of this compound can be visualized as follows:

Caption: Relationship between storage conditions and this compound stability.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound would involve subjecting the compound to a range of environmental conditions and monitoring its purity and concentration over time. The following outlines a general approach based on established stability testing guidelines.[6]

Stability-Indicating Method

A validated, stability-indicating analytical method is required to quantify this compound and to resolve it from any potential degradation products. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a suitable technique.

-

Chromatography: Reversed-phase HPLC with a C18 column.

-

Mobile Phase: A gradient of acetonitrile and water with a modifier such as formic acid or ammonium acetate to improve ionization.

-

Detection: Electrospray ionization (ESI) in negative ion mode, with monitoring of the specific mass-to-charge ratio (m/z) for this compound.

Stability Study Design

The study should be conducted on at least two different batches of this compound.[7] Samples should be stored under the conditions specified in the ICH guidelines for long-term, intermediate, and accelerated stability testing.[6]

| Study Type | Storage Conditions | Testing Time Points |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |

Sample Analysis

At each time point, an aliquot of the stored material should be accurately weighed and dissolved in a suitable solvent to a known concentration. This solution is then analyzed by the validated HPLC-MS method. The concentration of this compound is determined by comparing the peak area to that of a freshly prepared standard of known concentration.

Data Analysis

The percentage of the initial this compound remaining at each time point is calculated. A decrease in the concentration of the parent compound, or the appearance of new peaks in the chromatogram, would indicate degradation. The degradation kinetics can be modeled to determine the shelf-life of the product under each storage condition.

Conclusion

This compound is a stable molecule when stored correctly. For long-term preservation of its integrity, particularly in solution, storage at low temperatures (-20°C or -80°C) under an inert atmosphere is recommended. The solid form is generally more stable and can be stored at room temperature if protected from light and moisture. Adherence to these storage conditions and the implementation of appropriate quality control measures will ensure the reliability of experimental data generated using this important research tool.

References

- 1. caymanchem.com [caymanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Arachidic acid (methyl-Dâ, 98%) CP 97% - Cambridge Isotope Laboratories, DLM-1234-0.1 [isotope.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. purple-diamond.com [purple-diamond.com]

- 7. edaegypt.gov.eg [edaegypt.gov.eg]

Arachidic acid metabolism and pathways.

An In-depth Technical Guide to the Metabolism and Pathways of Arachidic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidic acid, also known as icosanoic acid, is a saturated fatty acid with a 20-carbon backbone (C20:0). As a very-long-chain saturated fatty acid (VLCFA), its metabolic pathways, physiological roles, and analytical methodologies are of significant interest in various fields of biomedical research, including metabolic disorders and neurological health. Unlike its unsaturated counterpart, arachidonic acid, which is a key inflammatory mediator, arachidic acid's roles are more subtle yet crucial for cellular structure and function. This guide provides a detailed overview of the core metabolic pathways of arachidic acid, quantitative data, and relevant experimental protocols.

Arachidic acid is a minor component of several dietary sources, including peanut oil, corn oil, and cocoa butter.[1][2][3] It can also be synthesized endogenously through the elongation of stearic acid or the hydrogenation of arachidonic acid.[1][4] Its metabolism is distinct from that of shorter-chain fatty acids, primarily involving peroxisomal beta-oxidation.[5][6] Furthermore, arachidic acid is a constituent of complex lipids such as sphingolipids, highlighting its importance in membrane biology and cell signaling.[1]

Catabolism of Arachidic Acid: Peroxisomal Beta-Oxidation

The primary catabolic pathway for arachidic acid is beta-oxidation, which occurs predominantly in peroxisomes due to its very-long-chain nature.[5][7] Fatty acids with more than 20 carbons are primarily shortened in peroxisomes before the resulting medium-chain fatty acids are further oxidized in the mitochondria.[6] The complete oxidation of arachidic acid requires nine cycles of beta-oxidation.[8]

The key steps in the peroxisomal beta-oxidation of arachidic acid are as follows:

-

Activation: Arachidic acid is activated to its coenzyme A (CoA) derivative, arachidoyl-CoA, by a very-long-chain acyl-CoA synthetase.

-

Oxidation: Acyl-CoA oxidase catalyzes the first oxidative step, introducing a double bond and producing FADH₂.

-

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond.

-

Oxidation: 3-hydroxyacyl-CoA dehydrogenase catalyzes the second oxidation step, producing NADH.

-

Thiolysis: Thiolase cleaves the beta-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

This cycle repeats until the fatty acid chain is sufficiently shortened (e.g., to octanoyl-CoA), after which it is transported to the mitochondria for complete oxidation to CO₂ and water.[7]

References

- 1. Arachidic C20:0 - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. metabolon.com [metabolon.com]

- 3. Arachidic acid - Wikipedia [en.wikipedia.org]

- 4. Arachidic acid synthesis - chemicalbook [chemicalbook.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. [Peroxisomal beta-oxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beta oxidation - Wikipedia [en.wikipedia.org]

- 8. homework.study.com [homework.study.com]

Methodological & Application

Application Notes: The Use of Arachidic Acid-d3 as an Internal Standard in Mass Spectrometry

References

- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 8. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. lipidmaps.org [lipidmaps.org]

- 11. mdpi.com [mdpi.com]

Application Note: Quantification of Fatty Acids in Plasma Using Deuterated Standards by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acids are carboxylic acids with long aliphatic chains that play crucial roles in biological systems, serving as energy sources, structural components of cell membranes, and signaling molecules.[1] The accurate quantification of fatty acids in biological matrices like plasma is essential for understanding their involvement in health and disease, including metabolic disorders, cardiovascular diseases, and cancer.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and widely used technique for fatty acid analysis due to its high sensitivity, selectivity, and specificity.[1][3]

The use of stable isotope-labeled internal standards, particularly deuterated fatty acids, is the gold standard for robust and accurate quantification.[2] These standards are chemically identical to their endogenous counterparts but have a higher mass, allowing them to be distinguished by the mass spectrometer. By adding a known amount of deuterated standard to a sample at the beginning of the workflow, any variability during sample preparation, extraction, and analysis can be corrected for, ensuring high precision and accuracy.[2][4]

This application note provides a detailed protocol for the quantification of various fatty acids in human plasma using deuterated standards and LC-MS/MS.

Signaling Pathways Involving Fatty Acids

Fatty acids are not only important for metabolism but also act as signaling molecules that regulate a variety of cellular functions.[5] For instance, they can act as second messengers, modulating the activity of proteins involved in signal transduction pathways.[5][6] One of the most well-studied roles of fatty acids in signaling is the arachidonic acid cascade, where arachidonic acid is released from membrane phospholipids and metabolized into a group of potent signaling molecules called eicosanoids, which are involved in inflammation and immunity.[1][4] Furthermore, fatty acids can directly interact with and modulate the activity of membrane receptors, such as G protein-coupled receptors (GPCRs) like FFAR1 and FFAR4, and other proteins like CD36, influencing processes like nutrient uptake and hormone secretion.[7][8][9]

Caption: Simplified overview of fatty acid signaling pathways.

Experimental Workflow

The overall experimental workflow for the quantification of fatty acids in plasma is depicted below. It involves sample preparation, including the addition of deuterated internal standards and lipid extraction, followed by LC-MS/MS analysis and data processing.[2]

Caption: General experimental workflow for fatty acid quantification.

Experimental Protocols

Materials and Reagents

-

Fatty Acid Standards: Palmitic acid, Oleic acid, Linoleic acid, Stearic acid, Arachidonic acid, etc. (analytical grade)

-

Deuterated Fatty Acid Standards: Palmitic acid-d31, Oleic acid-d17, Linoleic acid-d4, Stearic acid-d35, Arachidonic acid-d8, etc.[10][11]

-

Solvents: LC-MS grade methanol, methyl-tert-butyl ether (MTBE), acetonitrile, isopropanol, and water.[12]

-

Reagents: Formic acid, ammonium acetate, potassium hydroxide (for saponification if analyzing total fatty acids).[4][12]

-

Biological Matrix: Human plasma (ethically sourced and stored at -80°C)

Sample Preparation: Lipid Extraction (Folch Method)

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a glass tube, add 10 µL of the deuterated internal standard mix (a solution containing a known concentration of each deuterated fatty acid).

-

Add 2 mL of a chloroform:methanol (2:1, v/v) solution and vortex thoroughly for 2 minutes.[13]

-

Add 500 µL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2000 x g for 10 minutes to induce phase separation.

-

Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.[4]

-

Dry the collected organic extract under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

-

Transfer the reconstituted sample to an LC vial for analysis.

Note: For the analysis of total fatty acids (free and esterified), a saponification step is required after lipid extraction to hydrolyze the ester bonds. This typically involves incubation with methanolic potassium hydroxide followed by acidification and re-extraction.[2][4]

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column is commonly used for the separation of fatty acids.[12][14]

-

Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.[12]

-

Mobile Phase B: Acetonitrile:Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate.[12]

-

Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B is used to elute the fatty acids based on their hydrophobicity.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.[14]

-

Injection Volume: 5-10 µL.[15]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for fatty acid analysis as they readily form [M-H]⁻ ions.[15][16]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[4] Specific precursor-to-product ion transitions are monitored for each fatty acid and its corresponding deuterated internal standard.

-

Data Analysis

-

Integrate the peak areas for each endogenous fatty acid and its corresponding deuterated internal standard.

-

Construct a calibration curve for each fatty acid by plotting the peak area ratio (endogenous fatty acid / deuterated internal standard) against the concentration of the analytical standards.

-

Determine the concentration of each fatty acid in the plasma samples by interpolating their peak area ratios from the respective calibration curves.[1]

Data Presentation

The following tables present representative quantitative data for major fatty acids in human plasma, which can be expected from the described protocol. Concentrations are expressed in µg/mL.

Table 1: Calibration Curve Parameters for Major Fatty Acids

| Fatty Acid | Deuterated Standard | Calibration Range (µg/mL) | R² |

| Palmitic Acid (C16:0) | Palmitic Acid-d31 | 0.5 - 100 | >0.99 |

| Stearic Acid (C18:0) | Stearic Acid-d35 | 0.5 - 100 | >0.99 |

| Oleic Acid (C18:1) | Oleic Acid-d17 | 1.0 - 200 | >0.99 |

| Linoleic Acid (C18:2) | Linoleic Acid-d4 | 1.0 - 200 | >0.99 |

| Arachidonic Acid (C20:4) | Arachidonic Acid-d8 | 0.1 - 50 | >0.99 |

Table 2: Quantitative Data of Fatty Acids in a Human Plasma Sample

| Fatty Acid | Abbreviation | Concentration (µg/mL) ± SD | Deuterated Standard Used |

| Palmitic Acid | C16:0 | 2500.7 ± 180.4 | Palmitic Acid-d31 |

| Stearic Acid | C18:0 | 1200.1 ± 95.2 | Stearic Acid-d35 |

| Oleic Acid | C18:1 | 3500.9 ± 250.6 | Oleic Acid-d17 |

| Linoleic Acid | C18:2 | 1800.5 ± 150.3 | Linoleic Acid-d4 |

| Arachidonic Acid | C20:4 | 800.2 ± 70.1 | Arachidonic Acid-d8 |

| Eicosapentaenoic Acid | C20:5 | 50.8 ± 6.2 | Eicosapentaenoic Acid-d5 |

| Docosahexaenoic Acid | C22:6 | 300.4 ± 25.9 | Docosahexaenoic Acid-d5 |

Data presented are for illustrative purposes and may vary between individuals and analytical laboratories.[2]

Conclusion

This application note provides a comprehensive and detailed protocol for the accurate and precise quantification of fatty acids in human plasma using deuterated internal standards and LC-MS/MS. The use of stable isotope-labeled standards is crucial for correcting analytical variability, thereby ensuring the reliability of the quantitative data.[2][17] This methodology is highly applicable to researchers, scientists, and drug development professionals investigating the role of fatty acids in various physiological and pathological processes.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of fatty acids in signal transduction: modulators and messengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications | Annual Reviews [annualreviews.org]

- 8. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Fatty Acid Signaling Mechanisms in Neural Cells: Fatty Acid Receptors [frontiersin.org]

- 10. lipidmaps.org [lipidmaps.org]

- 11. caymanchem.com [caymanchem.com]

- 12. agilent.com [agilent.com]

- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Arachidic Acid-d3 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of Arachidic acid-d3 in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a deuterated form of the saturated fatty acid arachidic acid, is commonly utilized as an internal standard in lipidomic studies for the accurate quantification of endogenous fatty acids.[1] This protocol outlines the procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The methodologies presented are adaptable for various research applications, from metabolic studies to drug development.

Introduction

Arachidic acid (C20:0) is a long-chain saturated fatty acid found in various biological systems. Its deuterated analog, this compound, serves as an ideal internal standard for mass spectrometry-based quantification due to its chemical similarity to the endogenous analyte and its distinct mass-to-charge ratio (m/z). The use of stable isotope-labeled internal standards is critical for correcting for variability in sample preparation and matrix effects, ensuring high accuracy and precision in quantitative analyses. This document provides a comprehensive LC-MS/MS protocol for the analysis of this compound, which can be employed for its direct quantification or its use as an internal standard for other long-chain fatty acids.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

A robust liquid-liquid extraction (LLE) is essential for isolating fatty acids from complex biological matrices such as plasma, serum, cells, or tissues.[2][3]

Materials:

-

Biological sample (e.g., 100 µL plasma)

-

This compound internal standard solution (if quantifying another analyte)

-

Methanol (LC-MS grade)

-

Methyl-tert-butyl-ether (MTBE) (LC-MS grade)

-

Water (LC-MS grade)

-

Vortex mixer

-

Centrifuge

Procedure:

-

To 100 µL of the biological sample, add 300 µL of methanol.

-

If this compound is not the analyte of interest but an internal standard for other fatty acids, add the appropriate amount of this compound standard solution at this step.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Add 1 mL of MTBE and vortex for 1 minute.

-

Add 250 µL of water and vortex for 30 seconds to induce phase separation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully collect the upper organic layer, which contains the lipids.

-

Dry the collected organic phase under a gentle stream of nitrogen at 45°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.

Liquid Chromatography

Reverse-phase chromatography is commonly employed for the separation of fatty acids. A C18 or C8 column is typically suitable.[4][5][6][7]

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | Start at 50% B, linear gradient to 100% B over 10 minutes, hold at 100% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

Mass Spectrometry

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for quantification. Fatty acids are typically analyzed in negative ionization mode.[8][9]

| Parameter | Recommended Settings |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transition | Precursor Ion (Q1): m/z 315.3 (for [M-H]⁻ of this compound) Product Ion (Q2): m/z 315.3 (or a specific fragment if optimized, though for saturated fatty acids, the precursor is often monitored) |

| Collision Energy | Optimization required, typically in the range of 10-30 eV. |

| Dwell Time | 100 ms |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 350°C |

| Gas Flow Rates | Optimize based on instrument manufacturer's recommendations. |

Data Presentation

Quantitative data should be presented in a clear and structured format. Below is an example of a calibration curve data table for the quantification of this compound.

| Standard Concentration (ng/mL) | Peak Area |

| 1 | 15,234 |

| 5 | 78,912 |

| 10 | 155,678 |

| 50 | 798,432 |

| 100 | 1,601,234 |

| 500 | 8,056,789 |

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the LC-MS/MS analysis of this compound.

Caption: Experimental workflow for this compound analysis.

Arachidonic Acid Metabolic Pathway

While Arachidic acid is a saturated fatty acid and not directly metabolized via the cyclooxygenase (COX) or lipoxygenase (LOX) pathways, it is structurally related to arachidonic acid. Understanding the major pathways of fatty acid metabolism is crucial in lipidomics. The following diagram depicts the well-known arachidonic acid cascade.[10][11][12][13]

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. LC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. LC-MS/MS for the simultaneous analysis of arachidonic acid and 32 related metabolites in human plasma: Basal plasma concentrations and aspirin-induced changes of eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 10. researchgate.net [researchgate.net]

- 11. Arachidonic acid - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of fatty acids.[1][2][3][4] Due to their low volatility, fatty acids are typically derivatized to their corresponding fatty acid methyl esters (FAMEs) prior to analysis.[5][6][7][8] This process increases the volatility of the compounds, making them amenable to gas chromatographic separation.[5][8][9] The subsequent mass spectrometric detection provides high sensitivity and selectivity, allowing for the precise identification and quantification of individual FAMEs in complex biological matrices.[10][11][12][13] This methodology is crucial in various fields, including clinical diagnostics, food science, biofuel development, and pharmaceutical research, for applications such as profiling fatty acids in plasma, characterizing edible oils, and analyzing cellular lipids.[1][3][4][14]

Principle of GC-MS for FAME Analysis

The analysis of FAMEs by GC-MS involves several key steps:

-

Sample Preparation and Derivatization: Lipids are first extracted from the sample matrix.[5][8] These extracted lipids, which can include free fatty acids, triglycerides, and phospholipids, are then subjected to a derivatization process, most commonly esterification or transesterification, to convert the fatty acids into their more volatile methyl esters (FAMEs).[5][8][9][10]

-

Gas Chromatographic Separation: The resulting FAME mixture is injected into a gas chromatograph. The GC utilizes a capillary column with a specific stationary phase to separate the FAMEs based on their boiling points and polarity.[3][8] Generally, FAMEs with shorter carbon chains and higher degrees of unsaturation elute from the column earlier than longer-chain, more saturated FAMEs.[15]

-

Mass Spectrometric Detection and Identification: As the separated FAMEs exit the GC column, they enter the mass spectrometer. In the ion source, the FAME molecules are ionized, typically by electron ionization (EI).[6] The resulting charged fragments are then separated by a mass analyzer based on their mass-to-charge ratio (m/z). The unique fragmentation pattern for each FAME serves as a molecular fingerprint, allowing for its unambiguous identification by comparing the obtained mass spectrum to reference libraries.[16]

-

Quantification: The abundance of each FAME is determined by the intensity of its corresponding signal detected by the mass spectrometer. For accurate quantification, an internal standard (a fatty acid not expected to be in the sample, such as heptadecanoic acid) is often added at the beginning of the sample preparation process.[17][18][19] By comparing the peak area of each analyte to that of the internal standard, the concentration of each fatty acid in the original sample can be calculated.[3]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of Fatty Acids

This protocol is suitable for the derivatization of free fatty acids to FAMEs.

Materials:

-

Sample containing fatty acids (e.g., lipid extract)

-

Boron trifluoride (BF3)-methanol solution (14% w/v) or 2% Sulfuric Acid in Methanol[18]

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Glass reaction vials with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Procedure:

-

Place the dried lipid extract (typically 1-10 mg) into a glass reaction vial.

-

Add 2 mL of BF3-methanol solution or 2% sulfuric acid in methanol to the vial.[18]

-

Securely cap the vial and heat at 60-100°C for 5-10 minutes.[9]

-

Cool the vial to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

-

Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge the vial to facilitate phase separation.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Dry the hexane extract over a small amount of anhydrous sodium sulfate to remove any residual water.

-

The sample is now ready for GC-MS analysis.

Protocol 2: Base-Catalyzed Transesterification of Triglycerides

This protocol is suitable for samples rich in triglycerides, such as oils and fats.

Materials:

-

Oil or fat sample

-

Methanolic sodium hydroxide (0.5 M)

-

Hexane or Heptane

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Glass reaction vials with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weigh approximately 25 mg of the oil or fat sample into a glass reaction vial.

-

Add 2 mL of hexane to dissolve the sample.

-

Add 0.2 mL of 0.5 M methanolic sodium hydroxide.

-

Cap the vial and vortex vigorously for 1 minute.

-

Allow the mixture to stand for 5-10 minutes for the reaction to complete and for the phases to separate.

-

Add 2 mL of saturated sodium chloride solution to wash the organic layer.

-

Centrifuge the vial to improve phase separation.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following table provides typical instrument parameters for the analysis of FAMEs. These may need to be optimized depending on the specific instrument and the complexity of the sample.

| Parameter | Typical Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[2] |

| Carrier Gas | Helium at a constant flow of 1 mL/min[2] |

| Injection Mode | Split (e.g., 20:1 or 50:1) or Splitless[20] |

| Injector Temperature | 250 °C[2][15] |

| Oven Temperature Program | Initial: 100°C, hold for 2 min; Ramp: 10°C/min to 250°C, hold for 10 min[2] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap[13] |

| Scan Range | m/z 50-550[15] |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 280 °C |

Data Presentation

Quantitative analysis of FAMEs by GC-MS provides valuable information on the fatty acid composition of a sample. The results are typically presented in a table format, including the retention time (RT), key identifying ions (m/z), and the relative or absolute abundance of each fatty acid.

Table 1: Example Quantitative Data for a Standard Mixture of FAMEs

| Fatty Acid Methyl Ester | Abbreviation | Retention Time (min) | Key Identifying Ions (m/z) | Relative Abundance (%) |

| Methyl myristate | C14:0 | 12.11 | 74, 87, 143, 242 | 5.0 |

| Methyl palmitate | C16:0 | 15.34 | 74, 87, 171, 270 | 25.0 |

| Methyl palmitoleate | C16:1 | 15.67 | 74, 55, 268 | 2.5 |

| Methyl stearate | C18:0 | 18.25 | 74, 87, 199, 298 | 10.0 |